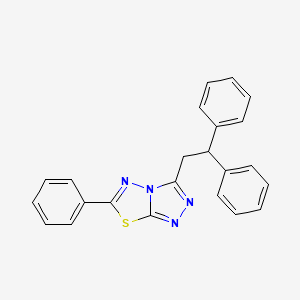

3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2,2-Diphenylethylamin mit Phenylisothiocyanat, um einen Zwischenstoff zu bilden, der dann mit Hydrazinhydrat cyclisiert, um die gewünschte Triazolo-Thiadiazol-Verbindung zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl würden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Eigenschaften

CAS-Nummer |

93073-32-6 |

|---|---|

Molekularformel |

C23H18N4S |

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

3-(2,2-diphenylethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C23H18N4S/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-24-25-23-27(21)26-22(28-23)19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI-Schlüssel |

BBJPDNVYQZLRHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-diphenylethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Triazol- oder Thiadiazolringen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln unter inerter Atmosphäre durchgeführt.

Substitution: Verschiedene Nucleophile wie Amine, Thiole oder Halogenide; Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten mit potentiellen biologischen Aktivitäten führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität hemmen und zu therapeutischen Wirkungen führen. Beispielsweise kann es die Aktivität bestimmter Kinasen hemmen, die an der Proliferation von Krebszellen beteiligt sind, oder die Immunantwort durch Interaktion mit Zytokinrezeptoren modulieren.

Wirkmechanismus

The mechanism of action of 3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazol: Eine einfachere Triazolverbindung mit ähnlichen biologischen Aktivitäten, jedoch ohne den Thiadiazolring.

1,3,4-Thiadiazol: Eine weitere heterocyclische Verbindung mit einem Thiadiazolring, bekannt für ihre antimikrobiellen und anticancer-Eigenschaften.

Fluconazol: Ein Triazol-Antimykotikum, das die Triazolringstruktur teilt, aber unterschiedliche Substituenten und therapeutische Anwendungen aufweist.

Einzigartigkeit

3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole ist aufgrund seiner verschmolzenen Triazol-Thiadiazolstruktur einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Fusion erhöht ihre Stabilität und ermöglicht vielfältigere Interaktionen mit biologischen Zielstrukturen, was sie zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.